Cas no 876747-18-1 ((2R)-2-Fluoropropan-1-ol)
(2R)-2-Fluoropropan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (2R)-2-Fluoropropan-1-ol
- C3H7FO
- (R)-2-Fluoropropan-1-ol,97% min.
- 143109-97-1
- (R)-2-FLUOROPROPAN-1-OL, 97per cent MIN.
- (2R)-2-FLUOROPROPAN-1-OL 97%
- (2R)-2-fluoropropanol
- EN300-2513456
- 876747-18-1
- MFCD09763597
- 1-Propanol, 2-fluoro-, (2R)-
- AKOS006326938
- (r)-2-fluoropropan-1-ol
- WKXZJCKWUCBECD-GSVOUGTGSA-N
- 820-811-0
-
- MDL: MFCD09763597
- Inchi: 1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1
- InChI Key: WKXZJCKWUCBECD-GSVOUGTGSA-N
- SMILES: F[C@H](C)CO
Computed Properties
- Exact Mass: 78.048093005Da
- Monoisotopic Mass: 78.048093005Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 22.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 20.2Ų
(2R)-2-Fluoropropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F402295-10mg |
(2R)-2-Fluoropropan-1-ol |
876747-18-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F402295-50mg |
(2R)-2-Fluoropropan-1-ol |
876747-18-1 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | F402295-100mg |
(2R)-2-Fluoropropan-1-ol |
876747-18-1 | 100mg |
$ 230.00 | 2022-06-05 | ||
| Apollo Scientific | PC6608-250mg |
(2R)-2-Fluoropropan-1-ol |
876747-18-1 | 97% | 250mg |
£200.00 | 2023-09-02 | |
| Apollo Scientific | PC6608-1g |
(2R)-2-Fluoropropan-1-ol |
876747-18-1 | 97% | 1g |
£495.00 | 2023-09-02 | |
| abcr | AB533779-250 mg |
(R)-2-Fluoropropan-1-ol; . |
876747-18-1 | 250mg |
€373.50 | 2023-05-18 | ||
| abcr | AB533779-1 g |
(R)-2-Fluoropropan-1-ol; . |
876747-18-1 | 1g |
€1053.50 | 2023-05-18 | ||
| Enamine | EN300-2513456-1g |
(2R)-2-fluoropropan-1-ol |
876747-18-1 | 95% | 1g |
$871.0 | 2023-09-15 | |
| Enamine | EN300-2513456-5g |
(2R)-2-fluoropropan-1-ol |
876747-18-1 | 95% | 5g |
$2525.0 | 2023-09-15 | |
| Enamine | EN300-2513456-10g |
(2R)-2-fluoropropan-1-ol |
876747-18-1 | 95% | 10g |
$3746.0 | 2023-09-15 |
(2R)-2-Fluoropropan-1-ol Suppliers
(2R)-2-Fluoropropan-1-ol Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on (2R)-2-Fluoropropan-1-ol
Comprehensive Guide to (2R)-2-Fluoropropan-1-ol (CAS No. 876747-18-1): Properties, Applications, and Market Insights
(2R)-2-Fluoropropan-1-ol (CAS No. 876747-18-1) is a chiral fluorinated alcohol with significant potential in pharmaceutical and fine chemical applications. This compound, also known as (R)-2-Fluoropropanol, has garnered attention due to its unique stereochemistry and functional group combination. The presence of both a fluorine atom and a hydroxyl group in its structure makes it a valuable building block for asymmetric synthesis and drug development.
The molecular formula of (2R)-2-Fluoropropan-1-ol is C3H7FO, with a molecular weight of 78.09 g/mol. Its boiling point ranges between 95-100°C, and it typically appears as a colorless liquid at room temperature. The compound's optical rotation ([α]D) is a key characteristic, often measured around +10° to +15° in various solvents, which is crucial for its applications in chiral synthesis.
In the pharmaceutical industry, (2R)-2-Fluoropropan-1-ol serves as an important intermediate for the synthesis of various active pharmaceutical ingredients (APIs). Its fluorine moiety enhances the metabolic stability and bioavailability of drug candidates, while the chiral center allows for the creation of enantiomerically pure compounds. Recent studies have explored its use in developing novel antiviral agents and CNS-targeting drugs, particularly in the context of emerging neurological disorders.
The compound's application extends to agrochemical research, where fluorinated compounds are increasingly important for developing new-generation pesticides with improved efficacy and environmental profiles. Researchers are investigating (2R)-2-Fluoropropan-1-ol derivatives as potential plant growth regulators and herbicide safeners, addressing current challenges in sustainable agriculture.
From a synthetic chemistry perspective, (2R)-2-Fluoropropan-1-ol offers versatile reactivity. The hydroxyl group can participate in esterification, etherification, and oxidation reactions, while the fluorine atom can influence neighboring group participation. This dual functionality makes it valuable for constructing complex molecular architectures, particularly in asymmetric synthesis and organofluorine chemistry.
Market analysis indicates growing demand for chiral fluorinated building blocks like (2R)-2-Fluoropropan-1-ol. The global market for fluorinated pharmaceuticals is projected to grow at a CAGR of 5.8% from 2023 to 2030, driven by increased research in targeted therapies and precision medicine. Pharmaceutical companies are particularly interested in this compound for developing next-generation antiviral drugs and neuroprotective agents.
Recent advancements in green chemistry have focused on developing more sustainable synthetic routes to (2R)-2-Fluoropropan-1-ol. Researchers are exploring biocatalytic approaches using engineered enzymes and continuous flow chemistry methods to improve the compound's production efficiency and reduce environmental impact. These innovations align with the pharmaceutical industry's push toward sustainable manufacturing practices.
Quality control of (2R)-2-Fluoropropan-1-ol typically involves HPLC analysis for purity assessment and chiral chromatography to confirm enantiomeric excess. The compound is generally stable under recommended storage conditions (2-8°C in inert atmosphere), though precautions should be taken to avoid moisture absorption due to its alcoholic nature.
For researchers working with (2R)-2-Fluoropropan-1-ol, proper handling procedures should be followed, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard laboratory safety protocols for handling organic compounds should be maintained. Material Safety Data Sheets (MSDS) should always be consulted before use.
The future research directions for (2R)-2-Fluoropropan-1-ol include exploring its potential in PET radiopharmaceuticals (as a fluorine-18 precursor), investigating its role in ionic liquid formulations, and developing novel catalytic asymmetric reactions using this chiral synthon. These applications could significantly expand the compound's utility in both academic and industrial settings.
In conclusion, (2R)-2-Fluoropropan-1-ol (CAS No. 876747-18-1) represents an important chiral fluorinated building block with diverse applications in pharmaceutical development, agrochemical research, and advanced synthetic chemistry. Its unique structural features and growing market demand position it as a compound of significant interest for researchers and manufacturers alike. As synthetic methodologies advance and new applications emerge, the importance of this versatile chiral alcohol is likely to increase in coming years.
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